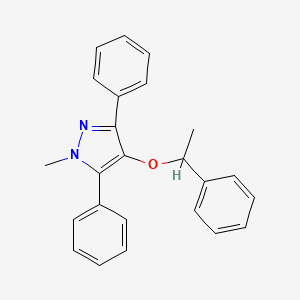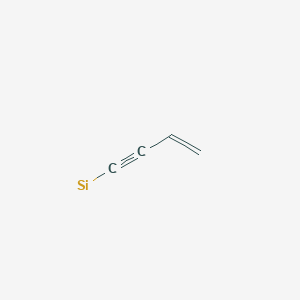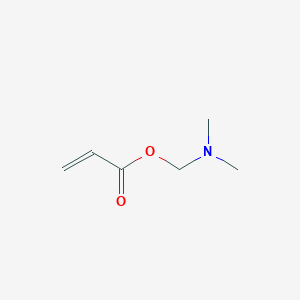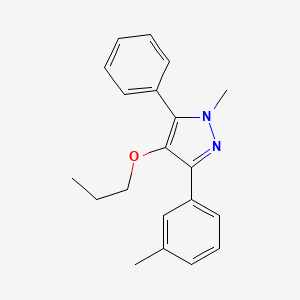
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then further reacted to form the final pyrazole compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of starting materials and reaction conditions can be tailored to meet industrial requirements, ensuring cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, enhancing the compound’s versatility.
科学的研究の応用
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with a variety of biological molecules .
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
3-Methyl-1-phenyl-5-pyrazolone: Used in the synthesis of pharmaceuticals.
1,3-Dimethyl-5-pyrazolone: An important intermediate in medicinal chemistry.
Uniqueness
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
特性
CAS番号 |
60627-72-7 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
1-methyl-3-(3-methylphenyl)-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-13-23-20-18(17-12-8-9-15(2)14-17)21-22(3)19(20)16-10-6-5-7-11-16/h5-12,14H,4,13H2,1-3H3 |
InChIキー |
VBXMDUHJWGTBAU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
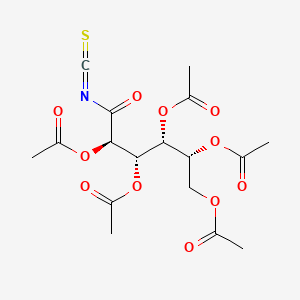



![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


